2-(4-Methoxyphenyl)hydrazinecarboxamide
Description
Properties
CAS No. |
101935-25-5 |
|---|---|
Molecular Formula |
C8H11N3O2 |
Molecular Weight |
181.19 g/mol |
IUPAC Name |
(4-methoxyanilino)urea |
InChI |
InChI=1S/C8H11N3O2/c1-13-7-4-2-6(3-5-7)10-11-8(9)12/h2-5,10H,1H3,(H3,9,11,12) |
InChI Key |
FLZJLXWMFXXIPE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NNC(=O)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Modifications and Substituent Effects
The biological and physicochemical properties of hydrazinecarboxamide derivatives are highly dependent on substituents. Below is a comparative analysis of 2-(4-methoxyphenyl)hydrazinecarboxamide and its analogues:
Table 1: Key Properties of Hydrazinecarboxamide Derivatives
Electronic and Reactivity Profiles
- Electron-Donating vs. Withdrawing Groups : The 4-methoxy group in 3b is electron-donating, increasing electron density on the aromatic ring. This contrasts with electron-withdrawing groups like -F (3c ) or -Cl (e.g., Compound 18 ), which reduce electron density and alter reactivity .
- HOMO-LUMO Gap: Compounds with electron-donating groups (e.g., -OCH₃) exhibit smaller HOMO-LUMO gaps and higher softness, enhancing their nucleophilic reactivity. For instance, glycodeoxycholic acid and similar hydrazinecarboxamides with amino/carbonyl groups show high biological activity due to favorable orbital interactions .
Preparation Methods
Diazotization of 4-Methoxyaniline
The synthesis begins with the diazotization of 4-methoxyaniline (1) under acidic conditions. A representative protocol involves dissolving 4-methoxyaniline (1 eq.) in glacial acetic acid at 0–5°C, followed by dropwise addition of aqueous sodium nitrite (1.1 eq.). The diazonium salt (2) forms within 15–30 minutes, with optimal stability maintained at pH < 2.
Key Parameters :
Reduction to 4-Methoxyphenylhydrazine
The diazonium salt is reduced using ammonium sulfite (2.5–3.0 eq.) in hydrochloric acid, yielding 4-methoxyphenylhydrazine (3) . This step replaces traditional reductants like SnCl₂, eliminating heavy metal waste.
Reaction Conditions :
Carboxamide Formation
Hydrazine hydrate (3 eq.) reacts with 4-methoxybenzohydrazide (4) , derived from 3 , in ethanol/water (10:1) at 80°C for 6 hours. The product is isolated via vacuum filtration, achieving 91% yield.
Optimization Notes :
Direct Coupling of 4-Methoxyphenylhydrazine with Carbamates
Carbamate Synthesis
Bis(2,2,2-trifluoroethyl) carbonate reacts with primary amines (e.g., methylamine) in dichloromethane at 0°C, forming trifluoroethyl carbamates (5) . This method avoids phosgene, improving safety.
Example :
Hydrazine-Mediated Coupling
Hydrazine hydrate (1.5–3.0 eq.) reacts with carbamates (5) in ethanol under reflux (1–2 hours), directly yielding 2-(4-methoxyphenyl)hydrazinecarboxamide (6) . This one-pot method simplifies purification.
Advantages :
Hydrolysis of 1,3,4-Oxadiazolinone Intermediates
Oxadiazolinone Synthesis
Ethyl chloroformate reacts with 4-methoxyphenylhydrazine in toluene, forming 2-ethoxy-4-(4-methoxyphenyl)-Δ²-1,3,4-oxadiazolin-5-one (7) . Cyclization occurs at 80–90°C with catalytic pyridine.
Conditions :
Alkaline Hydrolysis
Oxadiazolinone (7) is hydrolyzed in 35% aqueous ethanol with NaOH (2 eq.) at reflux (80–90°C, 3 hours). Acidification precipitates the target compound (6) in 84% yield.
Mechanistic Insight :
Comparative Analysis of Methodologies
Recent Advances and Industrial Applications
Solvent-Free Synthesis
Microwave-assisted reactions reduce reaction times (e.g., 30 minutes vs. 6 hours) and eliminate solvents, aligning with green chemistry principles.
Q & A
Q. What methodologies are employed to analyze the electronic structure and vibrational modes of this compound?
- Methodological Answer :
- Vibrational Spectroscopy : Assign IR/Raman peaks to specific bonds (e.g., C=O stretches) using DFT-calculated vibrational frequencies.
- Electrostatic Potential Mapping : Visualize charge distribution to predict nucleophilic/electrophilic sites.
- Natural Bond Orbital (NBO) Analysis : Quantify hyperconjugative interactions influencing stability .
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